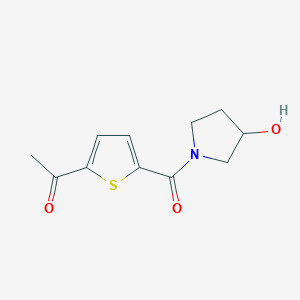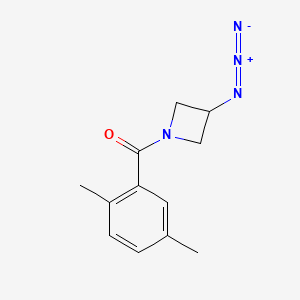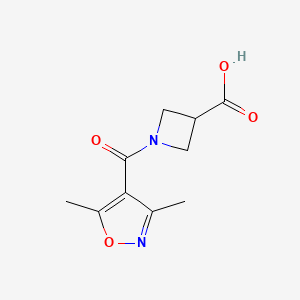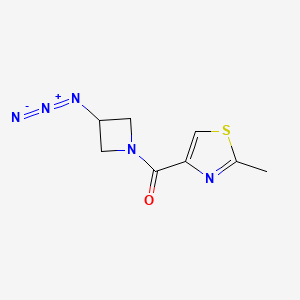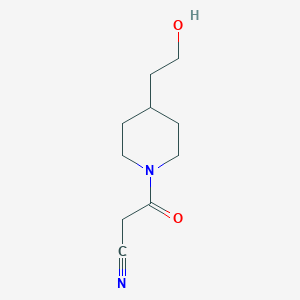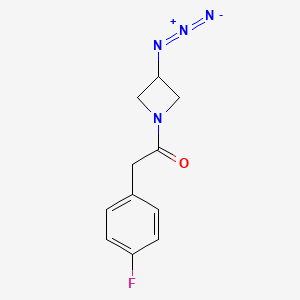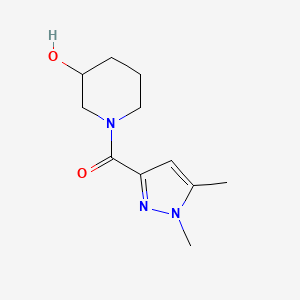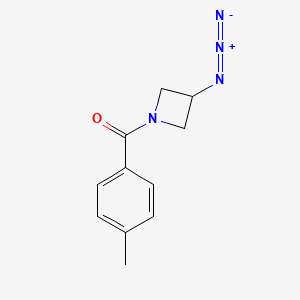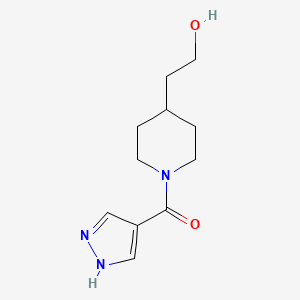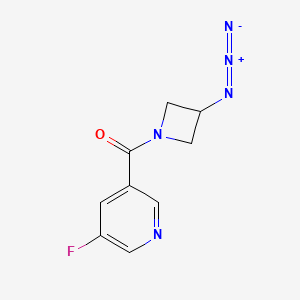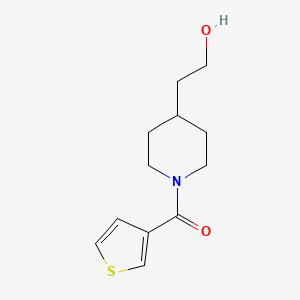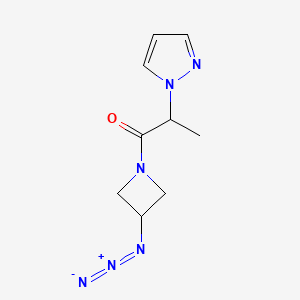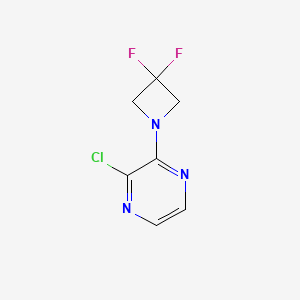
4-Chlor-2-Cyclopropyl-6-(3-Fluorpiperidin-1-yl)pyrimidin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthese von Antiradiationsverbindungen
Diese Verbindung hat potenzielle Anwendungen in der Synthese von Antiradiationsmitteln. Der Pyrimidinring, ein wichtiger struktureller Bestandteil dieses Moleküls, wird häufig bei der Entwicklung von Verbindungen verwendet, die Schutz vor Strahlung bieten . Die Forschung in diesem Bereich könnte zur Entwicklung neuer Schutzmittel für Personen führen, die in medizinischen oder industriellen Umgebungen Strahlung ausgesetzt sind.
Pharmakologische Forschung
In der Pharmakologie kann diese Verbindung als hochwertiger Referenzstandard für Test- und Forschungszwecke dienen . Ihre strukturelle Spezifität macht sie für den Einsatz bei der Entwicklung von Pharmazeutika geeignet, insbesondere bei der Identifizierung und Quantifizierung verwandter Substanzen während der Qualitätskontrollprozesse.
Organische Synthese
Die einzigartige Struktur der Verbindung, die eine Chlor-Cyclopropylgruppe und einen Fluorpiperidinyl-Rest aufweist, macht sie zu einem wertvollen Zwischenprodukt in der organischen Synthese . Sie kann verwendet werden, um eine Vielzahl von heterocyclischen Verbindungen zu erzeugen, die entscheidend für die Entwicklung neuer organischer Moleküle mit potenziellen Anwendungen in der medizinischen Chemie und Materialwissenschaft sind.
Medizinische Chemie
In der medizinischen Chemie kann diese Verbindung eine Rolle bei der Synthese neuartiger Therapeutika spielen. Ihr Pyrimidinkern ist ein häufiges Motiv in vielen Medikamenten, und Modifikationen ihrer Struktur können zur Entdeckung neuer Verbindungen mit verbesserter biologischer Aktivität führen .
Biochemische Forschung
Die Verbindung ist auch in der biochemischen Forschung relevant, wo sie verwendet werden kann, um Enzymwechselwirkungen und -hemmung zu untersuchen . Ihre Fähigkeit, an verschiedene Enzyme zu binden, kann Einblicke in die Enzymfunktion liefern und bei der Entwicklung von Enzyminhibitoren helfen, die als Medikamente eingesetzt werden können.
Industrielle Anwendungen
Obwohl sie hauptsächlich in Forschungsumgebungen eingesetzt wird, könnte diese Verbindung in industriellen Anwendungen eingesetzt werden. Ihre robuste chemische Struktur könnte sie für den Einsatz bei der Entwicklung von Materialien geeignet machen, die bestimmte chemische Eigenschaften erfordern .
Umweltanwendungen
Obwohl sie nicht direkt für Umweltanwendungen angezeigt ist, können Verbindungen wie 4-Chlor-2-Cyclopropyl-6-(3-Fluorpiperidin-1-yl)pyrimidin in der umweltchemischen Forschung verwendet werden, um Sensoren oder Assays zur Erkennung schädlicher Substanzen zu entwickeln .
Forschung zum Strahlenschutz
Aufbauend auf ihrer möglichen Verwendung in Antiradiationsverbindungen könnte diese Chemikalie weiter auf ihre Wirksamkeit beim Schutz biologischer Gewebe vor Strahlenschäden untersucht werden, was ein wichtiger Forschungsbereich in der Raumfahrt und Onkologie ist .
Biochemische Analyse
Biochemical Properties
4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). By inhibiting these enzymes, 4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine can reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes . Additionally, it may interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream processes.
Cellular Effects
The effects of 4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses . By inhibiting NF-κB, 4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine can suppress the expression of pro-inflammatory genes, leading to reduced inflammation. Furthermore, this compound may affect cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates.
Molecular Mechanism
The molecular mechanism of action of 4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it has been shown to inhibit the activity of COX and LOX enzymes by binding to their active sites, preventing the conversion of arachidonic acid to pro-inflammatory mediators . Additionally, 4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine can modulate gene expression by affecting the activity of transcription factors like NF-κB, leading to changes in the expression of target genes involved in inflammation and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation, reducing its efficacy. Additionally, long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and modulation of gene expression.
Dosage Effects in Animal Models
The effects of 4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit inflammatory responses without causing significant adverse effects . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity. Additionally, studies have shown that the anti-inflammatory effects of 4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine are dose-dependent, with higher doses leading to more pronounced inhibition of inflammatory pathways.
Metabolic Pathways
4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into several metabolites . These metabolites can then be further processed and excreted from the body. Additionally, 4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine can affect metabolic flux by altering the activity of key metabolic enzymes, influencing the levels of metabolic intermediates and end products. For example, it may inhibit the activity of enzymes involved in the synthesis of pro-inflammatory mediators, reducing their production and contributing to its anti-inflammatory effects.
Transport and Distribution
The transport and distribution of 4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine within cells and tissues are critical factors that influence its activity and efficacy. This compound can be transported across cell membranes by specific transporters, such as organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters . Once inside the cell, it can interact with various binding proteins, influencing its localization and accumulation. Additionally, 4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine can be distributed to different tissues, with higher concentrations observed in the liver, kidneys, and inflammatory sites. This distribution pattern is consistent with its metabolic and anti-inflammatory properties.
Subcellular Localization
The subcellular localization of 4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria, where it exerts its effects . For example, its interaction with transcription factors like NF-κB occurs primarily in the nucleus, where it modulates gene expression. Additionally, 4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine can be localized to the mitochondria, where it may influence cellular metabolism and energy production. The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications that direct it to specific compartments.
Eigenschaften
IUPAC Name |
4-chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFN3/c13-10-6-11(16-12(15-10)8-3-4-8)17-5-1-2-9(14)7-17/h6,8-9H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSZHUPDLJIXFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=NC(=N2)C3CC3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


